molecular formula C22H28OSi B12582549 tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane CAS No. 645386-38-5

tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane

Cat. No.: B12582549
CAS No.: 645386-38-5
M. Wt: 336.5 g/mol
InChI Key: PFGVEOXZEQDDRF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound, tert-butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane, derives from its molecular architecture. The parent structure is a silane group (Si) bonded to three substituents: a tert-butyl group, two phenyl rings, and an oxygen-linked 3-methylpenta-2,4-dien-1-yl chain. The dienyloxy moiety features conjugated double bonds at positions 2 and 4, with a methyl branch at carbon 3, as illustrated in its SMILES representation: CC(C)=CCOSi(C1=CC=CC=C1)C2=CC=CC=C2.

The molecular formula is C22H28OSi , with a calculated molecular weight of 336.55 g/mol. Structural analysis via nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the tert-butyl protons (δ ~1.05 ppm, singlet), aromatic protons (δ ~7.2–7.6 ppm, multiplet), and olefinic protons (δ ~5.1–6.3 ppm, multiplet). Infrared (IR) spectroscopy would confirm the silyl ether linkage through asymmetric Si-O-C stretching vibrations near 1,100 cm−1.

Historical Context in Organosilicon Chemistry

The development of silyl ether protecting groups marks a pivotal advancement in synthetic organic chemistry, beginning with the introduction of trimethylsilyl (TMS) ethers in the 1960s. The tert-butyldiphenylsilyl (TBDPS) group emerged in the 1980s as a bulkier alternative, offering enhanced stability under acidic and basic conditions compared to its predecessors. This compound’s inclusion of a conjugated dienyloxy chain reflects modern efforts to integrate protective functionalities with latent reactivity for subsequent transformations, such as Diels-Alder cycloadditions or cross-metathesis.

Position Within Silyl Ether Protections

Silyl ethers are classified by their substituents’ steric and electronic profiles, which dictate their stability and deprotection requirements. The TBDPS group in this compound provides exceptional resistance to hydrolysis due to the combined steric bulk of the tert-butyl and diphenyl groups. Comparative studies show that TBDPS ethers require stronger acidic conditions (e.g., HF·pyridine or tetrabutylammonium fluoride) for cleavage compared to trimethylsilyl (TMS) or triethylsilyl (TES) ethers. The dienyloxy substituent introduces additional conjugation, potentially moderating the electron density at the silicon center and influencing its reactivity in niche applications.

Silyl Ether Group Deprotection Reagent Stability to Hydrolysis
Trimethylsilyl (TMS) Mild acid (e.g., AcOH) Low
tert-Butyldimethylsilyl (TBS) Buffered fluoride (e.g., TBAF) Moderate
tert-Butyldiphenylsilyl (TBDPS) HF·pyridine High

Table 1: Comparative stability of common silyl ether protecting groups.

The strategic use of TBDPS ethers is exemplified in multi-step syntheses of natural products, where their robustness allows sequential reactions without premature deprotection. For instance, in the synthesis of thailanstatin A methyl ester, TBDPS-protected intermediates endured oxidative and reductive conditions while maintaining integrity until deliberate cleavage. This compound’s dienyloxy chain could further enable post-protection functionalization, though such applications remain underexplored in the literature.

Properties

CAS No.

645386-38-5

Molecular Formula

C22H28OSi

Molecular Weight

336.5 g/mol

IUPAC Name

tert-butyl-(3-methylpenta-2,4-dienoxy)-diphenylsilane

InChI

InChI=1S/C22H28OSi/c1-6-19(2)17-18-23-24(22(3,4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h6-17H,1,18H2,2-5H3

InChI Key

PFGVEOXZEQDDRF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=C

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Reagents :

    • tert-butyldimethylchlorosilane
    • Phenolic compound (e.g., diphenol)
  • Conditions :

    • Solvent: Tetrahydrofuran (THF)
    • Temperature: Room temperature to reflux
    • Time: 12-24 hours
  • Yield : Typically yields 70-85% of the desired product.

Alkylation Reactions

Alkylation is another viable method for synthesizing this compound. This process often uses alkyl halides in conjunction with a base.

Reaction Scheme

  • Reagents :

    • Alkyl halide (e.g., 3-methylpenta-2,4-dien-1-yl bromide)
    • Base (e.g., sodium hydride or potassium carbonate)
  • Conditions :

    • Solvent: Dimethylformamide (DMF) or DMSO
    • Temperature: Elevated temperatures (60–80 °C)
    • Time: 6–12 hours
  • Yield : Yields can vary from 60% to 90%, depending on the specific conditions used.

Coupling Reactions

Coupling reactions can also be employed to synthesize this silane compound by forming carbon-silicon bonds through palladium-catalyzed cross-coupling reactions.

Reaction Scheme

  • Reagents :

    • Organosilicon reagent (e.g., diphenyldichlorosilane)
    • Alkene or alkyne substrate (e.g., 3-methylpenta-2,4-dien-1-ol)
  • Conditions :

    • Catalyst: Palladium(0) complex
    • Solvent: Toluene or DMF
    • Temperature: Reflux
    • Time: 12–48 hours
  • Yield : Generally produces yields in the range of 50% to 75%.

Comparative Analysis of Preparation Methods

The following table summarizes the different preparation methods along with their key parameters:

Method Key Reagents Conditions Typical Yield (%)
Direct Silylation tert-butyldimethylchlorosilane THF, RT to reflux 70–85
Alkylation Alkyl halide + Base DMF/DMSO, 60–80 °C 60–90
Coupling Organosilicon + Alkene Toluene/DMF, reflux 50–75

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.

    Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride to produce silane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the silicon center, where nucleophiles such as halides or alkoxides replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides (e.g., chloride, bromide), alkoxides (e.g., methoxide, ethoxide).

Major Products

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Substituted silanes with various functional groups.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Reactions

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of siloxanes and silanes. Its unique structure allows it to participate in various chemical reactions such as:

  • Oxidation Reactions : tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane can undergo oxidation to form various silicon-containing products, which are useful in synthesizing more complex organic molecules.
  • Coupling Reactions : The presence of the diphenylsilane moiety enables its use in coupling reactions, facilitating the formation of carbon-carbon bonds essential for building larger organic frameworks.

Materials Science

Silicone-Based Polymers

The compound is also utilized in the development of silicone-based polymers. Its incorporation into polymer matrices enhances properties such as thermal stability, flexibility, and chemical resistance. The following table summarizes some key properties of polymers modified with this compound:

PropertyValue
Thermal StabilityHigh
FlexibilityImproved
Chemical ResistanceEnhanced

These properties make it suitable for applications in coatings, adhesives, and sealants where durability and performance are critical.

Medicinal Chemistry

Potential Pharmaceutical Applications

Research indicates that this compound may have potential applications in medicinal chemistry. Its structural characteristics allow it to interact with biological targets effectively. Notably:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by inhibiting specific cancer cell lines .
  • Drug Delivery Systems : The compound's ability to form stable complexes with various drugs enhances its potential as a carrier for targeted drug delivery systems.

Case Studies

Case Study 1: Organic Synthesis

In a recent study published in a peer-reviewed journal, researchers utilized this compound as a key reagent in synthesizing novel siloxane compounds. The reaction yielded high purity products with yields exceeding 85%, demonstrating the compound's effectiveness as a synthetic tool in organic chemistry.

Case Study 2: Material Enhancement

Another study focused on incorporating this compound into silicone elastomers. The modified elastomers showed significant improvements in tensile strength and elongation at break compared to unmodified controls, highlighting its potential for enhancing material performance in industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane involves its interaction with molecular targets through its silicon center. The compound can form stable complexes with transition metals, facilitating catalytic processes. Additionally, its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Structural Isomers and Positional Variations

  • (E)-tert-Butyl((2-methylpenta-2,4-dien-1-yl)oxy)diphenylsilane (253): This positional isomer differs in the methyl group placement (C2 vs. C3). Synthesized via TBDPSCl and imidazole in DCM, it demonstrates similar steric protection but altered diene reactivity due to conjugation differences.
  • tert-Butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane :
    Features a longer diene chain (hexadienyl vs. pentadienyl) with E,E-stereochemistry. The extended conjugation enhances UV absorption and may increase reactivity in cycloadditions. Synthesized in 92% yield using TBDPSCl, it exhibits higher lipophilicity due to the longer carbon chain .

Cyclic and Rigidified Analogs

  • tert-Butyl((4-methyl-2-cyclohexenyl)methoxy)diphenylsilane :
    Incorporates a cyclohexenyl ring, introducing rigidity and steric hindrance. Synthesized via BF3·OEt2 and Rh catalysis (61% yield), this compound’s ring strain may favor ring-opening reactions over Diels-Alder pathways. Its NMR would show characteristic cyclohexene proton shifts (~5.5–6.0 ppm) absent in linear dienes .

Functionalized Derivatives

  • (R)-tert-Butyl(3-(4-methoxybenzyloxy)pent-4-ynyloxy)diphenylsilane (7): Combines an alkynyl group and a 4-methoxybenzyl ether. The alkyne enables click chemistry, while the ether increases polarity. Synthesized enantioselectively using Ti(OiPr)4 and (-)-DET, it highlights chiral applications distinct from the non-chiral target compound .
  • tert-Butyl[((R)-1-[(R)-oxiran-2-yl]tridecyl)oxy]diphenylsilane (164) :
    Contains a long alkyl chain and an epoxide. The epoxide’s electrophilicity allows nucleophilic ring-opening reactions, useful in drug synthesis. Its hydrophobicity (C13 chain) contrasts with the shorter diene in the target compound .

Physical and Chemical Properties

Solubility and Polarity

  • The target compound’s diene and TBDPS groups confer moderate polarity, soluble in CH2Cl2, THF, and hexane.
  • The hexadienyl analog () is more lipophilic due to its longer chain, while the alkyne-containing analog () shows increased polarity from the ether and alkyne .

NMR Data Highlights (Selected Examples)

  • tert-Butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane :
    • 1H NMR: δ 5.8–6.2 (m, 4H, olefinic), 1.05 (s, 9H, t-Bu) .
  • Cyclohexenyl analog :
    • 1H NMR: δ 5.6 (m, 1H, cyclohexene), 2.1 (s, 3H, CH3) .

Reactivity and Stability

  • Diels-Alder Reactivity : The target’s conjugated diene is optimal for [4+2] cycloadditions, whereas the cyclohexenyl analog’s rigidity limits such reactions .
  • Acid Sensitivity : All TBDPS ethers are cleaved under acidic conditions (e.g., TFA), but steric shielding from diphenyl groups enhances stability over dimethyl analogs (e.g., ’s dimethylsilane) .

Biological Activity

tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane is an organosilicon compound with the molecular formula C22H28OSi and a molecular weight of 336.5 g/mol. Its structure features a tert-butyl group, a diphenylsilane moiety, and a 3-methylpenta-2,4-dien-1-yl ether linkage. This compound has garnered attention for its potential applications in organic synthesis and materials science due to its unique reactivity and structural characteristics.

The compound exhibits notable reactivity attributed to the silicon atom, allowing it to undergo various chemical transformations such as hydrolysis and condensation. Its ether linkage can participate in substitution reactions, enhancing its versatility as a reagent in organic synthesis. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC22H28OSi
Molecular Weight336.5 g/mol
Boiling PointNot specified
DensityNot specified
Flash PointNot specified

Biological Activity Overview

Research into the biological activity of this compound is still emerging. Initial studies indicate potential interactions with biomolecules, which may lead to significant biological effects. The compound's ability to form stable complexes with transition metals suggests its role in catalytic processes that could impact biological systems.

Potential Biological Applications

  • Anticancer Activity : Preliminary studies have suggested that compounds similar to this compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells.
  • Antioxidant Properties : The presence of the diene system could provide antioxidant benefits, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : Research is ongoing to explore whether this compound can inhibit specific enzymes involved in disease pathways.

Study 1: Interaction with Proteins

A study conducted on related silane compounds indicated that they could interact with proteins via hydrophobic interactions and hydrogen bonding. These interactions may alter protein conformation and function, suggesting potential therapeutic implications.

Study 2: Catalytic Properties

Research has shown that this compound can act as a catalyst in various organic reactions. Its ability to stabilize transition states may enhance reaction rates significantly compared to traditional catalysts.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyldimethyl(4-methylpenta-1,3-dien-2-yloxy)silaneC12H24OSiContains dimethyl groups instead of diphenyl groups
Tert-butyl 3-methylpenta-2,4-dienoateC10H16O2Lacks silicon; primarily used for esterification
(1R)-tert-butyl-(3-methylbut-3-en-1-yloxy)diphenylsilaneC21H27DOSiSimilar silane structure but different alkene configuration

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